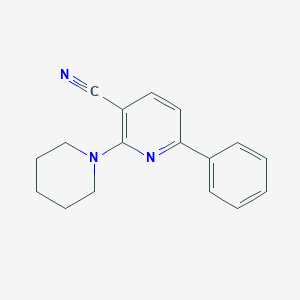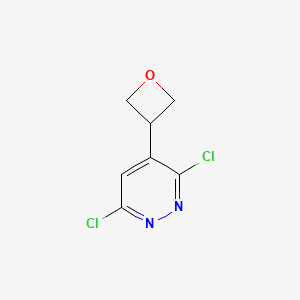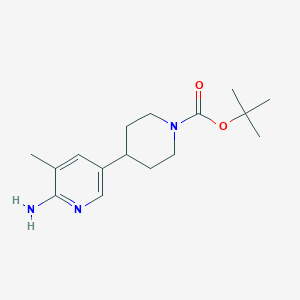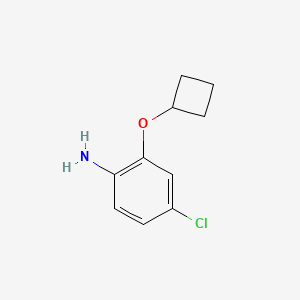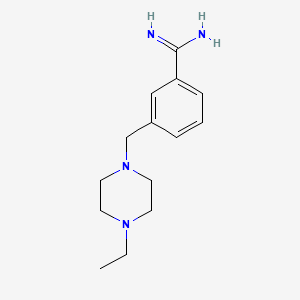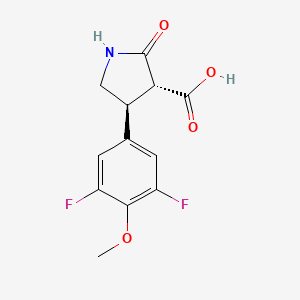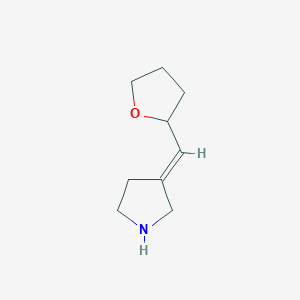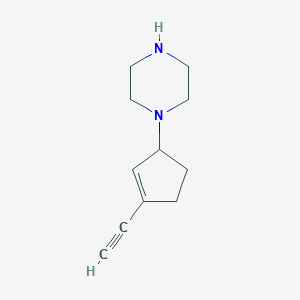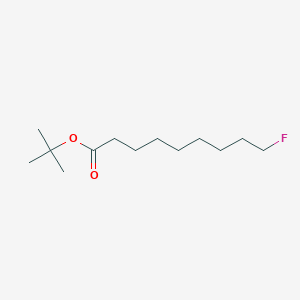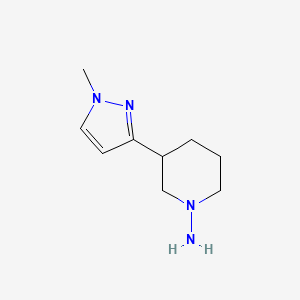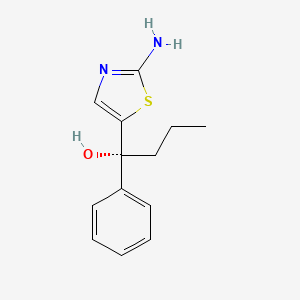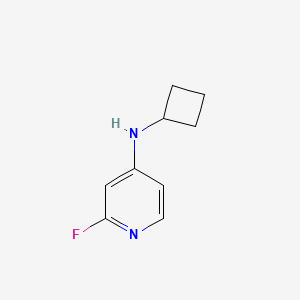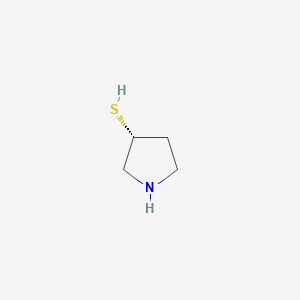
(R)-Pyrrolidine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Pyrrolidine-3-thiol is a chiral sulfur-containing heterocyclic compound. It is characterized by a five-membered ring structure with a thiol group attached to the third carbon atom. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidine-3-thiol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding pyrrolidinone derivative using a thiolating agent under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidine-3-thiol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
®-Pyrrolidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Alkyl or acyl derivatives of ®-Pyrrolidine-3-thiol.
科学的研究の応用
Chemistry
In chemistry, ®-Pyrrolidine-3-thiol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.
Biology
In biological research, ®-Pyrrolidine-3-thiol is studied for its potential as a biochemical probe. Its thiol group can interact with various biomolecules, making it useful for studying protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, ®-Pyrrolidine-3-thiol is explored for its potential therapeutic applications. Its ability to modulate biological pathways through its thiol group interactions makes it a candidate for drug development, particularly in targeting oxidative stress-related diseases.
Industry
In the industrial sector, ®-Pyrrolidine-3-thiol is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel compounds with specific properties.
作用機序
The mechanism of action of ®-Pyrrolidine-3-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, influencing biological pathways. The compound’s chiral nature also allows for selective interactions with specific enantiomers of target molecules, enhancing its specificity and efficacy.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-thiol: Similar structure but with the thiol group on the second carbon.
Pyrrolidine-4-thiol: Thiol group on the fourth carbon.
Thioproline: A thiol-containing derivative of proline.
Uniqueness
®-Pyrrolidine-3-thiol is unique due to its specific placement of the thiol group on the third carbon, which imparts distinct reactivity and interaction profiles compared to its isomers. This unique positioning allows for selective and specific interactions in both chemical and biological contexts, making it a valuable compound for various applications.
特性
分子式 |
C4H9NS |
|---|---|
分子量 |
103.19 g/mol |
IUPAC名 |
(3R)-pyrrolidine-3-thiol |
InChI |
InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m1/s1 |
InChIキー |
TZVFQFLWFZUIQS-SCSAIBSYSA-N |
異性体SMILES |
C1CNC[C@@H]1S |
正規SMILES |
C1CNCC1S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


